molecular formula C16H24N2O3 B1317504 Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate CAS No. 886768-09-8

Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate

Cat. No.: B1317504
CAS No.: 886768-09-8
M. Wt: 292.37 g/mol
InChI Key: LDTFMMLHCDYQBK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H24N2O3 and its molecular weight is 292.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a tert-butyl group and a 3-methoxyphenyl moiety attached to a piperazine ring, which may influence its pharmacological properties.

The molecular formula of this compound is C15_{15}H22_{22}N2_2O2_2, with a molar mass of approximately 262.35 g/mol. The presence of the methoxy group and the piperazine structure suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that derivatives of piperazine, including this compound, can inhibit the growth of various cancer cell lines. Specifically, modifications to the phenyl ring have been linked to enhanced cytotoxicity against pancreatic cancer cell lines, suggesting that structural variations can significantly impact efficacy .
  • Neuropharmacological Effects : Piperazine derivatives are known for their interactions with neurotransmitter systems, particularly serotonin receptors. This compound's structural characteristics may allow it to act as a ligand for serotonin receptors, potentially influencing mood and anxiety disorders .
  • Antiviral Potential : Some studies have explored the antiviral activities of piperazine derivatives, indicating that compounds with similar structures can exhibit efficacy against viral infections. The specific antiviral mechanisms remain an area for further investigation .

The mechanism by which this compound exerts its biological effects likely involves:

  • Receptor Binding : Interactions with serotonin receptors (e.g., 5-HT1A) may lead to modulation of neurotransmitter release and influence various neuropsychiatric conditions .
  • Cell Cycle Inhibition : The compound may induce apoptosis in cancer cells through pathways that involve cell cycle arrest and activation of apoptotic markers .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth in pancreatic cancer cell lines; structure-dependent activity observed
NeuropharmacologicalPotential ligand for serotonin receptors; implications for mood disorders
AntiviralExhibits antiviral properties; further studies needed to confirm efficacy

Case Studies

  • Anticancer Study : A study evaluated the cytotoxic effects of various piperazine derivatives against multiple human cancer cell lines. This compound was included in screening and showed promising results, particularly when modified at the phenyl moiety, enhancing its activity against resistant cancer cells .
  • Neuropharmacological Evaluation : Another investigation focused on the binding affinity of this compound to serotonin receptors using in silico modeling techniques. The results indicated a high binding affinity, suggesting potential therapeutic applications in treating anxiety and depression .

Properties

IUPAC Name

tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-8-17-14(11-18)12-6-5-7-13(10-12)20-4/h5-7,10,14,17H,8-9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTFMMLHCDYQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587686
Record name tert-Butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886768-09-8
Record name tert-Butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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